![molecular formula C18H26N2O2 B2863608 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941911-02-0](/img/structure/B2863608.png)
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as IQPB1, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Scientific Research Applications
Catalyst-Controlled Synthesis
The study by Niu et al. (2018) presents a facile synthetic method for accessing 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. This synthesis involves the reaction of N-(pivaloyloxy)-amides with ynamides, producing 4-amino-isoquinolin-1(2H)-ones in good yields through C–H bond functionalization in the presence of a Cp*Rh(III) catalyst. Oxazole derivatives are obtained using Sc(OTf)3 as the catalyst from the same reaction. This protocol is noted for its good functional group tolerance and excellent regioselectivity (Niu, Liu, Wei, & Shi, 2018).
Generation of Cation Radical
Narasaka et al. (1993) discuss the generation of a reactive species, the hydroisoquinolin-1-yl cation, from 2-pivaloyl-1-tributylstannyl-1,2,3,4-tetrahydroisoquinoline through oxidation with metallic oxidants. This intermediate engages with various carbon nucleophiles to yield addition products, indicating a pathway for diverse synthetic applications (Narasaka, Kohno, & Shimada, 1993).
Cobalt-Catalyzed Cyclization
Manoharan and Jeganmohan (2018) describe a cobalt-catalyzed cyclization of benzamides with alkynes to produce isoquinolone derivatives. The process involves an 8-aminoquinoline ligand and evolves hydrogen, showcasing a novel pathway for isoquinolone synthesis with potential implications in medicinal chemistry (Manoharan & Jeganmohan, 2018).
Synthetic Method and Spectral Characterization
Zaki et al. (2017) report on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The paper provides insight into the nucleophilic substitution reactions leading to the formation of these compounds and their potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017).
properties
IUPAC Name |
2,2-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)11-20-15-8-7-14(19-17(22)18(3,4)5)10-13(15)6-9-16(20)21/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQLCYTETXWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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